3-Bromo-2-fluoro-6-iodobenzaldehyde
Overview
Description
3-Bromo-2-fluoro-6-iodobenzaldehyde: is an organic compound with the molecular formula C7H3BrFIO and a molecular weight of 328.91 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and iodine atoms at the 3, 2, and 6 positions, respectively . This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-fluoro-6-iodobenzaldehyde can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aldehyde group in this compound can be oxidized to carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed:
Oxidation: 3-Bromo-2-fluoro-6-iodobenzoic acid.
Reduction: 3-Bromo-2-fluoro-6-iodobenzyl alcohol.
Coupling: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-Bromo-2-fluoro-6-iodobenzaldehyde is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its unique substitution pattern allows for the exploration of structure-activity relationships in medicinal chemistry .
Industry: In materials science, this compound is used in the production of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. The presence of electron-withdrawing halogen atoms increases the reactivity of the aldehyde group, facilitating various chemical transformations .
Comparison with Similar Compounds
- 2-Bromo-6-fluorobenzaldehyde
- 3-Bromo-2,6-difluorobenzaldehyde
- 6-Bromo-2-fluoro-3-iodobenzaldehyde
Uniqueness: 3-Bromo-2-fluoro-6-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and iodine atoms allows for selective functionalization and the synthesis of diverse derivatives .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQYFBXUKRJCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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